molecular formula C10H12O4S B040989 Dimethyl 2-(thiophen-2-ylmethyl)malonate CAS No. 122308-25-2

Dimethyl 2-(thiophen-2-ylmethyl)malonate

Cat. No. B040989
M. Wt: 228.27 g/mol
InChI Key: PIIHAJHYNTWOAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • General Synthesis Methods : Methods to synthesize derivatives of dimethyl malonate have been developed, including a general approach to access phenyliodonium ylides from malonates, offering pathways to useful cyclopropane diesters (Goudreau, Marcoux, & Charette, 2009).

  • Specific Synthesis Reactions : The reaction of dicarbomethoxycarbene with thiophene derivatives has been studied, showing the formation of dimethyl (2-thienyl)malonate under certain conditions (Jenks, Heying, Stoffregen, & Rockafellow, 2009).

Molecular Structure Analysis

  • Structural Features : The molecular structure of related compounds, like dimethyl malonate derivatives, has been characterized using techniques such as NMR, single-crystal X-ray diffraction, and ab initio calculations. These studies reveal details like torsion angles and plane orientations in the molecules (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Chemical Reactions and Properties

  • Reaction with Thiophene Derivatives : The reaction of dicarbomethoxycarbene with thiophene derivatives to form dimethyl (2-thienyl)malonate indicates specific chemical reactivity patterns and preferences under various conditions (Jenks et al., 2009).

Physical Properties Analysis

  • Influence of Substituents on Properties : Studies on polythiophene derivatives bearing malonic acid dimethyl ester substituents reveal how these groups can affect physical properties like glass transition temperature and electrical conductivity (Armelin, Bertran, Estrany, Salvatella, & Alemán, 2009).

Chemical Properties Analysis

  • Catalysis and Synthesis : Research indicates the role of compounds like dimethyl malonate in catalysis and synthesis reactions. For instance, rhodium(II)-catalyzed addition of dimethyl diazomalonate to thiophen results in the formation of thiophenium ylides, showcasing the chemical versatility of these compounds (Gillespie, Murray-Rust, Murray-Rust, & Porter, 1978).

Scientific Research Applications

  • Photolysis and Thermolysis Reactions : Photolysis of derivatives of dimethyl malonate thiophene-S,C-ylide forms dimethyl (2-thienyl)malonate. This reaction highlights the significance of dimethyl malonate derivatives in photolysis processes, particularly with thiophene derivatives (Jenks, Heying, Stoffregen & Rockafellow, 2009).

  • Synthesis of Cyclopropane Diesters : A method to access phenyliodonium ylides from malonates, including dimethyl malonate, has been developed. These ylides provide easy access to a variety of cyclopropane diesters, indicating the utility of dimethyl malonate in synthesizing such compounds (Goudreau, Marcoux & Charette, 2009).

  • Dihydro-2(3H)-thiophenone Derivatives Synthesis : The reaction of dimethyl malonate with various thiirane derivatives leads to the production of dihydro-2(3H)-thiophenone derivatives, showcasing its role in synthesizing thiophenone compounds (Taguchi & Suhara, 1986).

  • Polythiophene Derivative Synthesis : Dimethyl malonate is used in the preparation of new polythiophene derivatives, demonstrating its application in the field of polymer chemistry. These derivatives exhibit unique properties like solubility in polar solvents and higher electrical conductivity (Armelin et al., 2009).

  • Synthesis of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate : The use of dimethyl malonate in synthesizing dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, a compound of interest in organic synthesis, has been documented (Goudreau, Marcoux & Charette, 2011).

  • Formation of Push-Pull Molecules : Malonic acid derivatives, including dimethyl malonate, are used in the formation of push-pull molecules, which are significant in the development of fluorescent, solvatochromic, and nonlinear optical materials (Klikar et al., 2017).

  • Asymmetric Michael Addition Catalysis : Novel carbohydrate-derived thioureas synthesized from dimethyl malonate have been examined as catalysts for the asymmetric Michael addition of symmetrical 1,3-dicarbonyl compounds, further expanding its utility in asymmetric synthesis and catalysis (Rončák, Tvrdoňová, Gonda & Elečko, 2020).

Safety And Hazards

Dimethyl 2-(thiophen-2-ylmethyl)malonate is classified as a warning under the GHS classification. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

dimethyl 2-(thiophen-2-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIHAJHYNTWOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560142
Record name Dimethyl [(thiophen-2-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(thiophen-2-ylmethyl)malonate

CAS RN

122308-25-2
Record name Dimethyl [(thiophen-2-yl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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